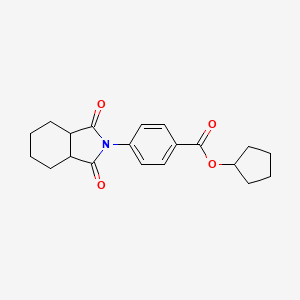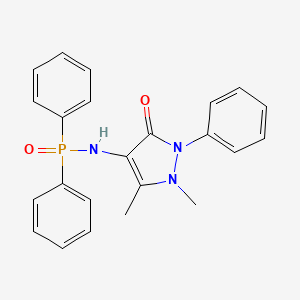![molecular formula C24H18ClFN2O2 B4334755 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide](/img/structure/B4334755.png)
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide
Vue d'ensemble
Description
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, while the fluoro-substituted phenyl group can be attached using a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorobenzyl and fluoro-substituted phenyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its COX inhibitory activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits antiviral activity.
Uniqueness
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorobenzyl and a fluoro-substituted phenyl group enhances its versatility and effectiveness in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-N-(3-fluoro-2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-15-20(26)10-6-11-21(15)27-24(30)23(29)18-14-28(22-12-5-3-8-17(18)22)13-16-7-2-4-9-19(16)25/h2-12,14H,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZRFMROOCIKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,4-DICHLOROPHENYL)-4-{[(PHENYLCARBAMOYL)OXY]METHYL}-4,5-DIHYDRO-1,3-OXAZOL-4-YL]METHYL N-PHENYLCARBAMATE](/img/structure/B4334676.png)

![2-[4-(1-benzofuran-2-yl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4334686.png)
![2-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohexanecarboxylic acid](/img/structure/B4334694.png)
![(4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE](/img/structure/B4334706.png)
![[4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4334713.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanone](/img/structure/B4334723.png)
![2-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4334726.png)
![4-[4-(2-amino-2-oxoethoxy)phenyl]-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334732.png)
![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4334733.png)

![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide](/img/structure/B4334757.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4334764.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B4334770.png)
